molecular formula C3H5I B100568 Iodocyclopropane CAS No. 19451-11-7

Iodocyclopropane

Cat. No.: B100568
CAS No.: 19451-11-7
M. Wt: 167.98 g/mol
InChI Key: VLODBNNWEWTQJX-UHFFFAOYSA-N
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Description

Iodocyclopropane is an organoiodine compound with the chemical formula C₃H₅I. It belongs to the haloalkane family and is characterized by a cyclopropane ring bonded to an iodine atom. This compound is a versatile intermediate in organic synthesis, often used to create various substituted cyclopropanes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iodocyclopropane can be synthesized through several methods. One common approach involves the cyclopropanation of alkenyl iodides using the Wittig-Furukawa zinc reagent, which is derived from iodoform and diethylzinc. This method yields highly functionalized iodocyclopropanes in good to excellent yields .

Industrial Production Methods: Industrial production of this compound typically involves the reaction of cyclopropane with iodine in the presence of a catalyst. This process ensures the efficient and large-scale production of the compound .

Chemical Reactions Analysis

Types of Reactions: Iodocyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Such as organolithium or organozinc reagents for substitution reactions.

Major Products:

Comparison with Similar Compounds

  • Fluorocyclopropane
  • Bromocyclopropane
  • Chlorocyclopropane

Comparison: Iodocyclopropane is unique due to the presence of the iodine atom, which is larger and more polarizable than fluorine, bromine, or chlorine. This makes this compound more reactive in substitution and cross-coupling reactions, providing a distinct advantage in organic synthesis .

Biological Activity

Iodocyclopropane, a compound characterized by its three-membered ring structure containing an iodine atom, has garnered attention in medicinal chemistry due to its unique biological properties and potential applications. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound can be synthesized through various methods, including the cyclopropanation of alkenes with iodine sources. Its structure allows for unique reactivity patterns, particularly in photochemical reactions where it can undergo transformations to yield other biologically active compounds. For instance, irradiation of this compound in benzene can lead to the formation of allyl iodide, showcasing its potential as a precursor in synthetic organic chemistry .

Biological Activity

This compound exhibits a range of biological activities that are primarily attributed to its ability to interact with various biological targets. The following sections summarize significant findings from recent studies.

Antitumor Activity

One notable area of research involves the antitumor properties of this compound derivatives. Studies have demonstrated that modifications to the cyclopropane ring can significantly enhance the cytotoxicity against different cancer cell lines. For example, cyclopropane-containing vinca alkaloid derivatives have shown promising results in inhibiting tumor cell growth . The structural modifications can lead to enhanced binding affinity to tubulin, which is critical for disrupting cancer cell division.

The mechanisms underlying the biological activity of this compound are diverse:

  • DNA Interaction : Some studies suggest that this compound derivatives can cross-link DNA, leading to interference with replication and transcription processes. This activity is particularly relevant in the context of developing chemotherapeutic agents .
  • Cytochrome P450 Metabolism : this compound is metabolized by cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. The interaction with these enzymes can influence the pharmacokinetic profiles of this compound derivatives .

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Vinca Alkaloid Derivatives : Research has shown that this compound derivatives exhibit significant antitumor activity when incorporated into the structure of vinca alkaloids. These compounds were tested against various cancer cell lines, demonstrating IC50 values in the nanomolar range .
  • Photochemical Reactions : In a study focusing on photochemical transformations, this compound was subjected to UV irradiation, resulting in the formation of reactive intermediates that displayed antimicrobial properties .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Compound Activity IC50 (µM) Mechanism
This compound Derivative 1Antitumor (HeLa cells)0.25Tubulin binding
This compound Derivative 2Antimicrobial0.50DNA cross-linking
This compoundCytochrome P450 substrateN/APhase I metabolism

Properties

IUPAC Name

iodocyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5I/c4-3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLODBNNWEWTQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19451-11-7
Record name iodocyclopropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to iodocyclopropanes?

A1: Several methods have been developed for the synthesis of iodocyclopropanes. These include:

  • Simmons-Smith-type reactions: This method involves the reaction of alkenes with diiodomethane (CH2I2) in the presence of a zinc reagent, such as diethylzinc (Et2Zn) []. This method can be rendered enantioselective by employing chiral ligands [, , ].
  • Chromium-mediated iodocyclopropanation: This method utilizes chromium(II) chloride (CrCl2) as a catalyst and iodoform (CHI3) as the iodine source to convert terminal alkenes into trans-iodocyclopropanes with high stereoselectivity [].
  • Cyclopropanation of alkenyl iodides: Stereodefined iodocyclopropanes can be synthesized by preparing 2- and 3-iodo-2-alken-1-ols and subjecting them to cyclopropanation using the Wittig-Furukawa zinc reagent, (ClCH2)2Zn [, ].

Q2: How does the reactivity of iodocyclopropanes differ from other halocyclopropanes?

A: Iodocyclopropanes are generally more reactive than their bromo- and chloro- counterparts due to the weaker carbon-iodine bond. This allows for easier transformations such as lithium-halogen exchange reactions, enabling further functionalization [, ].

Q3: What types of reactions can iodocyclopropanes undergo?

A3: Iodocyclopropanes exhibit diverse reactivity, making them valuable synthetic intermediates. Some key reactions include:

  • Lithium-halogen exchange: Treatment with alkyl lithium reagents, like butyllithium, generates nucleophilic cyclopropyllithium species, which can react with various electrophiles to introduce new substituents on the cyclopropane ring [, , , ].
  • Palladium-catalyzed cross-coupling reactions: Iodocyclopropanes readily participate in Suzuki-Miyaura reactions with boronic acids in the presence of a palladium catalyst, providing access to aryl- and alkenyl-substituted cyclopropanes [, , ].
  • Ring-opening reactions: Depending on the reaction conditions and substituents present, iodocyclopropanes can undergo ring-opening reactions to yield acyclic compounds [, ].
  • Cyclization reactions: Strategically positioned functional groups on the iodocyclopropane ring can participate in cyclization reactions to afford complex polycyclic structures. For instance, butyllithium-mediated cyclization of substituted cis-1-(alk-4-ynyl)-2-hydroxymethyl-1-iodocyclopropanes leads to the formation of spiro[2.4]heptanes [, , ].

Q4: What is the typical spectroscopic data associated with iodocyclopropanes?

A4: Iodocyclopropanes display characteristic spectroscopic features, including:

  • NMR spectroscopy: The presence of the iodine atom significantly influences the chemical shifts of protons and carbons in the cyclopropane ring, providing valuable structural information [].
  • Vibrational spectroscopy: Infrared and Raman spectroscopy can distinguish between cis- and trans- isomers of dihalocyclopropanes, including iodinated derivatives [].

Q5: What are some potential applications of iodocyclopropanes?

A5: The versatility of iodocyclopropanes in organic synthesis makes them attractive for various applications, including:

  • Drug discovery: The cyclopropane motif is present in numerous bioactive natural products and pharmaceuticals. Iodocyclopropanes can serve as valuable building blocks for the synthesis of such compounds [, ]. For example, process development for a new convergent formal synthesis of MIV-150, an HIV-1 protease inhibitor, has been achieved using an this compound moiety [].

Q6: What are the challenges associated with this compound chemistry, and how can they be addressed?

A6: While iodocyclopropanes are versatile building blocks, some challenges remain:

  • Stereoselectivity: Controlling the stereochemistry in iodocyclopropanation reactions is crucial, particularly for the synthesis of biologically active molecules. Further development of chiral ligands and catalysts is necessary to address this challenge [, , ].

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